Product packaging for Mianserin Glucuronide(Cat. No.:)

Mianserin Glucuronide

Cat. No.: B1156768
M. Wt: 440.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mianserin Glucuronide is a significant quaternary ammonium-linked glucuronide conjugate of the tetracyclic antidepressant mianserin. This metabolite is specifically formed in humans via the process of N-glucuronidation, a major metabolic pathway for drugs containing a tertiary amine group . Research has identified the human UDP-glucuronosyltransferase (UGT) enzymes UGT1A4 and UGT2B10 as the primary catalysts of N-glucuronidation reactions for various amines, highlighting their key role in the metabolism of such compounds . Furthermore, studies indicate that the breast cancer resistance protein (BCRP) acts as a critical transporter for the excretion of these N-glucoside conjugates from cells . As a well-characterized metabolite, this compound serves as an essential reference standard for in vitro studies. Its primary research applications include reaction phenotyping to identify the specific UGT enzymes involved in drug metabolism, investigating species differences in metabolic pathways, studying the function of efflux transporters like BCRP, and supporting analytical method development for the quantification of metabolites in biological matrices. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₂₄H₂₈N₂O₆

Molecular Weight

440.49

Synonyms

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-2-ium-2-yl)tetrahydro-2H-pyran-2-carboxylate; 

Origin of Product

United States

Biotransformation Pathways and Enzymatic Formation of Mianserin Glucuronide

Glucuronidation as a Phase II Metabolic Conjugation Process

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin and hormones. aalto.firesearchgate.net This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme, uridine diphosphate-glucuronic acid (UDPGA), to a substrate. researchgate.netnih.gov

The primary biological significance of this conjugation reaction is the transformation of lipophilic (fat-soluble) compounds into more polar, hydrophilic (water-soluble) metabolites known as glucuronides. researchgate.netresearchgate.net This increase in water solubility facilitates their excretion from the body, primarily via urine or bile. nih.gov By converting parent compounds into more readily excretable forms, glucuronidation generally serves as a critical detoxification mechanism, preventing the accumulation of potentially harmful substances. researchgate.netnih.gov This conjugation can occur on various functional groups, including hydroxyl, carboxyl, amine, and thiol groups, leading to the formation of O-, N-, S-, and C-glucuronides, respectively. researchgate.net The formation of Mianserin (B1677119) Glucuronide is an example of N-glucuronidation, where the glucuronic acid moiety is attached to a nitrogen atom in the mianserin molecule. nih.gov

The enzymatic catalysis of glucuronidation is carried out by the Uridine Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov These membrane-bound enzymes are primarily located in the endoplasmic reticulum of cells, with the highest concentrations found in the liver, a major site of drug metabolism. doi.orgclinpgx.org UGTs are also expressed in other tissues, including the intestine, kidneys, and brain. clinpgx.orgresearchgate.net

The human UGT superfamily is categorized into two main families, UGT1 and UGT2, based on gene sequence homology. doi.orgresearchgate.net These families are further divided into subfamilies, such as UGT1A and UGT2B. nih.gov There are over 20 known functional human UGT isoforms, each exhibiting distinct yet often overlapping substrate specificities. nih.govdoi.org For instance, the UGT1A subfamily, which arises from a single gene complex on chromosome 2, includes important isoforms like UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT1A9. researchgate.net The UGT2B subfamily, encoded by genes on chromosome 4, includes isoforms such as UGT2B7 and UGT2B10. researchgate.net This diversity of isoforms allows the UGT system to metabolize a vast array of structurally different compounds. nih.gov

Identification and Characterization of UGT Isoforms Involved in Mianserin Glucuronidation

Research has identified specific UGT isoforms responsible for the N-glucuronidation of mianserin. Studies utilizing a panel of 13 expressed human UGT enzymes demonstrated that only UGT1A4 and UGT2B10 exhibited conjugating activity towards mianserin. nih.gov This indicates that these two isoforms are the primary catalysts for the formation of Mianserin Glucuronide in humans. nih.gov

Further investigation has revealed that both UGT1A4 and UGT2B10 are important contributors to this metabolic pathway. nih.gov N-glucuronidation is a common metabolic route for many drugs containing tertiary amine groups, such as mianserin. nih.gov While UGT1A4 is known to metabolize various tricyclic antidepressants and some antipsychotics, UGT2B10 has been identified as a high-affinity enzyme for the N-glucuronidation of several of these compounds. nih.govnih.gov This suggests a potentially significant role for UGT2B10 in the metabolism of mianserin at therapeutic concentrations. nih.gov

The efficiency and rate of an enzymatic reaction are described by its kinetic parameters. For drug-metabolizing enzymes, these are often characterized using the Michaelis-Menten model, which defines the relationship between the substrate concentration and the reaction velocity. aalto.fi

The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the enzyme's affinity for the substrate. A lower K_m value generally signifies a higher affinity. The maximal velocity (V_max) is the maximum rate of the reaction when the enzyme is saturated with the substrate.

While specific K_m and V_max values for the N-glucuronidation of mianserin by UGT1A4 and UGT2B10 are not extensively detailed in the reviewed scientific literature, related research provides insight into their respective roles. For many substrates metabolized by both enzymes, UGT2B10 typically functions as the high-affinity (low K_m) enzyme, while UGT1A4 acts as a low-affinity (high K_m), high-capacity enzyme. nih.gov Studies on piperazine-containing drugs confirm that UGT2B10 is a high-affinity enzyme involved in mianserin N-glucuronidation. nih.gov

Furthermore, mianserin has been identified as a potent inhibitor of UGT2B10 activity, with a reported unbound inhibitor constant (K_i,u) value, which indicates the concentration required to produce half-maximum inhibition. This further underscores the strong interaction between mianserin and the UGT2B10 enzyme.

Kinetic Characterization of this compound Formation

Substrate Specificity and Affinity Studies for UGT1A4 and UGT2B10

Both UGT1A4 and UGT2B10 are recognized as important contributors to the N-glucuronidation of mianserin. nih.gov UGT2B10, in particular, has been identified as a high-affinity enzyme for many drugs containing piperazine (B1678402) moieties. nih.gov While specific substrate kinetic parameters such as the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for mianserin glucuronidation by these individual recombinant enzymes are not detailed in the available literature, the high affinity of mianserin for UGT2B10 is supported by inhibition studies. Mianserin has been shown to be a potent inhibitor of UGT2B10 activity, with a reported inhibition constant (Ki) value of 0.43 µM. researchgate.net This low Ki value indicates a strong binding affinity of mianserin to the active site of the UGT2B10 enzyme. For many other tertiary amine substrates, UGT2B10 generally demonstrates higher affinity and clearance compared to UGT1A4, although UGT1A4 may have a higher Vmax. nih.gov

Enzyme IsoformRole in Mianserin GlucuronidationAffinity Data
UGT1A4Important contributor to N-glucuronidation nih.govN/A
UGT2B10Important contributor to N-glucuronidation; identified as a high-affinity enzyme for related compounds nih.govKi = 0.43 µM (as an inhibitor of UGT2B10) researchgate.net

Cofactor Requirements for Mianserin Glucuronidation (e.g., UDP-glucuronic acid, UDP-GlcA)

The enzymatic conjugation of glucuronic acid to a substrate is universally dependent on an activated sugar donor. For all UGT-catalyzed reactions, including the formation of this compound, the essential cofactor is uridine diphosphate glucuronic acid (UDP-GlcA; also abbreviated as UDPGA). nih.govaalto.fi This high-energy molecule provides the glucuronic acid moiety that is transferred to the mianserin molecule. In experimental settings, in vitro glucuronidation assays are initiated by the addition of UDP-GlcA to a reaction mixture containing the enzyme source (such as liver microsomes), the substrate (mianserin), and an appropriate buffer system. aalto.fimdpi.com

Subcellular Localization and Membrane Effects on Mianserin Glucuronidation

UGT enzymes are membrane-bound proteins primarily located within the endoplasmic reticulum (ER) of cells, particularly in the liver. helsinki.finih.gov This subcellular localization is critical for their function and has significant implications for the design and interpretation of in vitro metabolic studies.

Role of Microsomal Fractions (e.g., Human Liver Microsomes, HLM) in In Vitro Studies

Due to the localization of UGTs in the endoplasmic reticulum, the most common in vitro system used to study their activity is the microsomal fraction isolated from tissues. tmc.edu Human liver microsomes (HLM) are vesicles formed from the ER during tissue homogenization and are enriched with drug-metabolizing enzymes, including UGTs. tmc.edu HLM preparations are a standard and indispensable tool for investigating the metabolic pathways of drugs like mianserin, allowing researchers to characterize the formation of metabolites such as this compound in a controlled environment that mimics the cellular location of the biotransformation. nih.gov

Influence of Membrane Environment on UGT Activity and Kinetics

The lipid bilayer of the microsomal membrane can create a barrier that limits the access of the water-soluble cofactor UDP-GlcA to the enzyme's active site, which faces the lumen of the ER vesicle. helsinki.finih.gov This phenomenon, known as "latency," can lead to an underestimation of the true maximal activity of UGT enzymes in untreated microsomes. aalto.fihelsinki.fi To overcome this, in vitro assays are often conducted in the presence of a membrane-disrupting agent. The pore-forming peptide alamethicin is widely used to permeabilize the microsomal membrane, allowing unrestricted access of UDP-GlcA to the UGT active site without completely destroying the membrane structure or significantly impacting enzyme function. nih.govnih.gov This treatment is considered a gold-standard approach to reveal the full intrinsic kinetic activity of UGT enzymes, which is crucial for accurate characterizations of mianserin glucuronidation kinetics. aalto.fi

In Vitro Experimental Models for Studying this compound Formation

A variety of in vitro models are employed to investigate the specifics of this compound formation, with each model offering distinct advantages for characterizing the metabolic process.

Use of Liver Microsomes and S9 Fractions from various species

In vitro systems utilizing subcellular fractions from the liver are fundamental tools for investigating the enzymatic formation of this compound. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of UDP-glucuronosyltransferase (UGT) enzymes, the primary catalysts for glucuronidation. The S9 fraction, a supernatant from a 9000g centrifugation of liver homogenate, is also employed as it contains both the microsomal and cytosolic fractions, thereby providing a broader range of Phase I and Phase II metabolic enzymes nih.gov.

Research using these systems has revealed significant species differences in mianserin's N-glucuronidation. Studies on piperazine-containing drugs, including mianserin, have shown that while human liver microsomes (HLMs) actively catalyze this reaction, liver microsomes from common laboratory animals such as mice, rats, dogs, and monkeys exhibit negligible activity nih.gov. This highlights that conventional animal models may not be appropriate for studying the human N-glucuronidation pathway of mianserin nih.gov.

Within human liver microsomes, specific UGT isoforms responsible for mianserin glucuronidation have been identified. Reaction phenotyping and chemical inhibition studies have pinpointed UGT1A4 and UGT2B10 as the two most important contributors to the N-glucuronidation of mianserin nih.gov.

Table 1: Species-Dependent N-Glucuronidation Activity of Mianserin in Liver Microsomes
SpeciesN-Glucuronidation Activity LevelKey UGT Enzymes (in Humans)
HumanActiveUGT1A4, UGT2B10
MouseNone or NegligibleN/A
RatNone or NegligibleN/A
DogNone or NegligibleN/A
MonkeyNone or NegligibleN/A

Hepatocyte Incubation Systems for Metabolic Pathway Elucidation (non-clinical research focus)

Crucially, the metabolite profiles generated in isolated hepatocytes closely resemble those observed in vivo for both species nih.gov. This validates the use of hepatocyte systems for predicting metabolic pathways. Furthermore, these systems have been instrumental in identifying human-specific metabolites that are not formed in animal models, underscoring the importance of using human-derived cells in preclinical drug development to accurately predict human metabolism nih.gov.

Table 2: Comparative Metabolism of Mianserin in Rat and Human Hepatocytes (3-Hour Incubation)
ParameterRat HepatocytesHuman Hepatocytes
Percentage of Mianserin Metabolized~100%58%
Metabolic Pathways ObservedExtensive Phase I and Phase IIExtensive Phase I and Phase II
Correlation with In Vivo MetabolitesHighHigh
Formation of Human-Specific MetabolitesNoYes

Modulation and Regulation of Mianserin Glucuronidation

The rate and extent of mianserin glucuronidation are not static but can be modulated by various factors, including the inhibition or induction of the UGT enzymes involved and the competition with other metabolic pathways.

Inhibition and Induction Studies of UGT Enzymes involved

Drug-drug interactions are a significant concern in clinical practice, and many arise from the inhibition or induction of metabolic enzymes nih.gov. Mianserin itself has been identified as a potent inhibitor of specific UGT enzymes.

In vitro studies have demonstrated that mianserin is a powerful inhibitor of UGT2B10, one of the key enzymes responsible for its own glucuronidation nih.gov. The inhibition constant (Ki,u) for mianserin against UGT2B10 activity in human liver microsomes has been determined to be 0.43 µM nih.govresearchgate.net. This potent inhibitory activity suggests that mianserin could affect the metabolism of other drugs that are substrates of UGT2B10 nih.gov. The potent inhibition was also observed with other tricyclic and tetracyclic antidepressants nih.gov.

While enzyme inhibition by mianserin is well-documented, less specific information is available regarding its potential to induce UGT enzymes. UGT induction is a known mechanism of drug interaction, often mediated by nuclear receptors like the Pregnane X Receptor (PXR) criver.com. Regulatory agencies often recommend assessing the potential for UGT induction, particularly if a drug is primarily metabolized by this pathway criver.com. However, specific studies detailing the induction of UGT1A4 or UGT2B10 by mianserin are not widely reported.

Table 3: Inhibition of Human UGT2B10 by Mianserin
EnzymeInhibitorInhibition Constant (Ki,u)Enzyme Source
UGT2B10Mianserin0.43 ± 0.01 µMHuman Liver Microsomes

Interplay with Other Mianserin Metabolic Pathways

Glucuronidation is just one of several competing pathways in the extensive metabolism of mianserin. The primary routes of mianserin biotransformation are Phase I oxidative reactions catalyzed by the cytochrome P450 (CYP) system nih.govnih.gov.

The main Phase I pathways include:

8-hydroxylation: This reaction produces 8-hydroxymianserin (B23177) and is primarily catalyzed by CYP2D6 nih.gov.

N-demethylation: This pathway forms desmethylmianserin (B137421) and is catalyzed efficiently by multiple CYP2D isoforms, particularly CYP2D3 and CYP2D4 in rats nih.gov.

N-oxidation: This leads to the formation of mianserin-2-oxide and is specific to the CYP2D1 isoform in rats nih.gov.

These oxidative metabolites, 8-hydroxymianserin and desmethylmianserin, retain pharmacological activity and are subsequently substrates for Phase II conjugation reactions, including glucuronidation researchgate.net. Therefore, the rate of Phase I metabolism directly influences the amount of substrate available for UGT enzymes.

Table 4: Interplay of Mianserin Metabolic Pathways
PathwayEnzymes InvolvedKey Metabolite(s)Interaction with Glucuronidation
Phase I: 8-HydroxylationCYP2D68-HydroxymianserinGenerates a substrate for subsequent glucuronidation.
Phase I: N-DemethylationCYP2D isoformsDesmethylmianserinGenerates a substrate for subsequent glucuronidation.
Phase I: N-OxidationCYP2D1 (rat)Mianserin-2-oxideMinor pathway; interplay less defined.
Phase II: Direct N-GlucuronidationUGT1A4, UGT2B10Mianserin Quaternary N-glucuronideCompetes directly with Phase I pathways for the parent drug.
BioactivationCYP450 SystemReactive Iminium IntermediatesCompetes with both oxidative and conjugative pathways.

Compound Name Index

Compound Name
8-hydroxymianserin
Amitriptyline
Desmethylmianserin
Doxepin
Mianserin
This compound
Mianserin-2-oxide

Analytical Research Methodologies for Mianserin Glucuronide

Principles of Glucuronide Metabolite Analysis in Research Contexts

The analysis of glucuronide metabolites, such as Mianserin (B1677119) Glucuronide, presents unique challenges in research settings due to their distinct physicochemical properties compared to their parent aglycones. Glucuronidation is a major phase II metabolic pathway that conjugates a hydrophilic glucuronic acid moiety to a xenobiotic, significantly increasing its water solubility and facilitating its excretion. researchgate.netnih.govsigmaaldrich.com This increased polarity is a primary factor influencing all stages of analysis, from sample preparation to chromatographic separation and detection. scispace.comsigmaaldrich.com

A significant challenge in the quantification of glucuronides is their potential instability. While acyl glucuronides are particularly known for their reactivity and ability to undergo hydrolysis back to the parent drug, N-glucuronides can also be labile under certain pH conditions. nih.govnih.gov Furthermore, during analysis by mass spectrometry (MS), glucuronide conjugates can undergo in-source fragmentation, where the glucuronic acid moiety is cleaved off, generating an ion with the same mass-to-charge ratio (m/z) as the parent drug. scispace.comnih.gov This can lead to an overestimation of the parent compound if not chromatographically separated. scispace.com Therefore, analytical methods must ensure a robust separation of the glucuronide from the aglycone. scispace.com

Direct measurement of the intact glucuronide is the preferred analytical approach, as indirect methods involving enzymatic or chemical hydrolysis to measure the released aglycone can be compromised by incomplete reactions or degradation of the analyte. researchgate.netscispace.com Direct analysis, however, often requires authentic analytical standards of the glucuronide metabolite for method development and validation, which may not be commercially available and can be costly to synthesize. researchgate.netscispace.com

Sample Preparation Techniques for Mianserin Glucuronide Isolation and Enrichment

The primary goal of sample preparation for this compound is to isolate it from complex biological matrices like plasma, serum, or urine, while removing interfering substances such as proteins and salts. The high polarity of the glucuronide conjugate dictates the choice of extraction strategy.

Protein Precipitation and Liquid-Liquid Extraction (LLE) Strategies

Protein precipitation (PPT) is a simple and rapid method for removing the bulk of proteins from plasma or serum samples, typically using organic solvents like acetonitrile (B52724) or methanol. While effective for initial cleanup, PPT results in significant sample dilution and may not adequately remove all matrix interferences, potentially leading to ion suppression in mass spectrometry.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a highly effective and versatile technique for the isolation and concentration of analytes from biological fluids. acs.orgmdpi.com The choice of SPE sorbent is critical for retaining the polar this compound. While traditional non-polar, reversed-phase (e.g., C18) sorbents are less effective at retaining highly hydrophilic compounds, modern polymeric reversed-phase sorbents, such as those based on poly(divinylbenzene-co-N-vinylpyrrolidone) (e.g., Oasis HLB), offer enhanced retention for a broad range of compounds, including polar metabolites. nih.govresearchgate.netnih.gov

Ion-exchange SPE provides another powerful strategy. This compound contains both a basic tertiary amine function from the parent mianserin and an acidic carboxylic acid from the glucuronic acid. Therefore, mixed-mode SPE sorbents, which possess both reversed-phase and ion-exchange properties (e.g., mixed-mode cation exchange), can be employed for highly selective extraction. sigmaaldrich.comnih.gov A typical mixed-mode SPE protocol would involve loading the sample under acidic conditions to ensure the tertiary amine is protonated and retained by the cation exchanger, followed by washing steps to remove interferences, and finally eluting the analyte with a basic organic solvent.

Table 1: Illustrative Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma
StepProcedureRationale
Pre-treatmentDilute 1 mL plasma with 1 mL of 2% phosphoric acid.Acidify sample to protonate the tertiary amine of mianserin and disrupt protein binding.
ConditioningCondition Oasis MCX cartridge (30 mg, 1 mL) with 1 mL methanol, followed by 1 mL water.Activate the sorbent and ensure proper wetting for sample loading.
LoadingLoad the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).Allow for efficient binding of the analyte to the mixed-mode sorbent.
Washing 1Wash with 1 mL of 2% formic acid in water.Remove hydrophilic interferences while retaining the protonated analyte.
Washing 2Wash with 1 mL of methanol.Remove lipids and other non-polar interferences.
ElutionElute with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.The basic eluent neutralizes the tertiary amine, disrupting its interaction with the cation exchanger and eluting the analyte.
Post-ElutionEvaporate the eluate to dryness and reconstitute in mobile phase.Concentrate the sample and ensure compatibility with the HPLC system.

Chromatographic Separation Techniques for this compound

High-performance liquid chromatography (HPLC) is the predominant technique for the separation of drug metabolites. nih.gov The successful separation of this compound requires careful optimization of the chromatographic conditions to manage its high polarity.

High-Performance Liquid Chromatography (HPLC) Method Development

In reversed-phase HPLC (RP-HPLC), analytes are separated based on their hydrophobicity. Standard C18 columns, often used for the analysis of the relatively non-polar parent drug mianserin, typically provide insufficient retention for the highly polar this compound, causing it to elute very early in the chromatogram, often with the solvent front where matrix effects can be most severe. scispace.comsigmaaldrich.com

To achieve adequate retention and separation, several strategies can be employed:

Column Chemistry: Utilizing stationary phases designed for enhanced retention of polar compounds is a primary strategy. These include polar-endcapped C18 columns, which have residual silanol (B1196071) groups shielded to reduce peak tailing of basic compounds, or columns with polar-embedded stationary phases. Another effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate very polar analytes. waters.com

Mobile Phase Conditions: The composition of the mobile phase is a critical factor that can be adjusted to improve retention and peak shape. phenomenex.commastelf.comchromatographyonline.com For RP-HPLC, increasing the aqueous component of the mobile phase will increase the retention of polar compounds. However, using highly aqueous mobile phases (>95% water) can lead to "phase dewetting" or "phase collapse" on traditional C18 columns, resulting in a dramatic loss of retention. Modern columns, such as those with T3 bonding technology, are designed to be stable under 100% aqueous conditions. waters.com

The pH of the mobile phase is also a crucial parameter. For this compound, maintaining a slightly acidic pH (e.g., 3-5) using additives like formic acid or acetic acid is common. scispace.com This suppresses the ionization of the glucuronic acid's carboxyl group, which can improve peak shape and retention on reversed-phase columns. The choice and concentration of the organic modifier (typically acetonitrile or methanol) and the gradient elution profile must be carefully optimized to achieve resolution from the parent drug, other metabolites, and endogenous matrix components. chromatographyonline.com

Table 2: Example HPLC Parameters for the Analysis of this compound
ParameterCondition
HPLC System UHPLC system coupled to a triple quadrupole mass spectrometer
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or a similar polar-endcapped/AQ-type column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start at 5% B, hold for 0.5 min; linear ramp to 60% B over 4.0 min; ramp to 95% B and hold for 1.0 min; return to 5% B and re-equilibrate for 1.5 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection Mass Spectrometry (ESI+) with Multiple Reaction Monitoring (MRM)
Detector Selection (UV-Vis, Fluorescence, Mass Spectrometry)

The choice of detector in HPLC is crucial for achieving the desired sensitivity and selectivity for this compound analysis.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detectors are widely used in HPLC for the analysis of compounds that possess a chromophore, a part of the molecule that absorbs light in the UV-Vis spectrum. nih.gov Mianserin itself is amenable to UV detection, with studies reporting detection at wavelengths such as 214 nm. nih.gov While specific UV absorption data for this compound is not readily available in the literature, it is expected to retain chromophoric properties similar to the parent compound, making UV-Vis detection a feasible, though potentially less sensitive, option. The specificity of this method can be limited in complex biological samples where other compounds may co-elute and absorb at the same wavelength.

Fluorescence Detection: Fluorescence detectors offer higher sensitivity and selectivity compared to UV-Vis detectors for compounds that fluoresce. nih.gov The parent compound, mianserin, is known to be fluorescent. A fluorescent assay has been described for measuring the production of beta-D-glucuronides in general, which could be adapted for this compound. nih.gov This method would involve the enzymatic cleavage of the glucuronide and measurement of the resulting fluorescent aglycone. This approach is indirect and relies on the enzymatic reaction's efficiency.

Mass Spectrometry (MS) Detection: Mass spectrometry is the most powerful and specific detection method for this compound. nih.gov It identifies compounds based on their mass-to-charge ratio (m/z), providing a high degree of certainty. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation of this compound from other metabolites and matrix components, followed by its unambiguous identification and quantification. nih.gov The high sensitivity and selectivity of MS make it the preferred method for analyzing metabolites like this compound, which are often present at low concentrations in biological fluids. nih.govnih.gov

DetectorPrincipleApplicability to this compoundAdvantagesDisadvantages
UV-Vis Measures the absorption of ultraviolet or visible light by the analyte.Feasible due to the chromophoric nature of the mianserin moiety. nih.govCost-effective, robust.Lower sensitivity and selectivity compared to other detectors.
Fluorescence Measures the emission of light from a fluorescent analyte after excitation.Potentially applicable by measuring the fluorescence of the parent compound after enzymatic cleavage. nih.govHigh sensitivity and selectivity for fluorescent compounds.May require derivatization or indirect measurement methods.
Mass Spectrometry Measures the mass-to-charge ratio of ionized analytes.Highly suitable for identification and quantification. nih.govnih.govHighest sensitivity and specificity, provides structural information.Higher cost and complexity of instrumentation.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com

For the analysis of mianserin and its metabolites, including the glucuronide conjugate, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art approach. mdpi.com This technique is particularly advantageous for the analysis of complex biological samples where numerous metabolites and endogenous compounds are present. The enhanced separation efficiency of UPLC allows for better resolution of this compound from its isomers and other structurally related compounds, which is critical for accurate quantification and identification.

While specific UPLC methods dedicated solely to this compound are not extensively detailed in the literature, methods developed for the simultaneous determination of multiple antidepressants and their metabolites in biological matrices often employ UPLC-MS/MS. mdpi.com These methods demonstrate the capability of UPLC to provide rapid and sensitive analysis, which is directly applicable to the detection of this compound.

Mass Spectrometry (MS) for Identification and Quantification of this compound

Mass spectrometry is an indispensable tool for the definitive identification and precise quantification of this compound. nih.gov Its high sensitivity and specificity allow for the detection of trace amounts of the metabolite in complex biological samples. nih.gov

Ionization Techniques (Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Fast Atom Bombardment (FAB))

The choice of ionization technique is critical for generating ions of this compound for mass analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like glucuronide conjugates. nih.gov It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov For mianserin, which contains basic nitrogen atoms, positive ion ESI is commonly used, and the protonated molecule [M+H]⁺ at an m/z of 265 has been reported. nih.gov For this compound, both positive and negative ion modes could be effective. In negative ion mode, the deprotonated molecule would be observed, and this mode is often preferred for glucuronides due to the acidic nature of the glucuronic acid moiety. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization technique that is suitable for a wide range of compounds, including those with moderate polarity. While ESI is generally preferred for highly polar compounds like glucuronides, APCI can be a viable alternative and may be less susceptible to matrix effects in some applications.

Fast Atom Bombardment (FAB): FAB is an older ionization technique that has been successfully used for the analysis of mianserin metabolites. nih.gov In a key study, FAB spectrometry was employed to identify various conjugated metabolites of mianserin, including a quaternary N-glucuronide in humans and an N-O-glucuronide in guinea pigs. nih.gov This demonstrates the utility of FAB in characterizing these types of metabolites, although it has been largely superseded by ESI and other atmospheric pressure ionization techniques in modern analytical laboratories.

Ionization TechniquePrincipleApplicability to this compound
Electrospray Ionization (ESI) Produces ions from a liquid solution by creating a fine spray of charged droplets.Highly suitable for the polar glucuronide conjugate, likely to produce [M+H]⁺ or [M-H]⁻ ions. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI) Ionizes the analyte in the gas phase through chemical reactions with reagent ions.Potentially applicable, may offer benefits in terms of reduced matrix effects.
Fast Atom Bombardment (FAB) A beam of high-energy atoms strikes a solid sample mixed in a liquid matrix, causing desorption and ionization.Historically used to successfully identify this compound conjugates. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of metabolites. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

For glucuronide conjugates, a common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da). nih.gov This would result in a product ion corresponding to the aglycone (mianserin). Further fragmentation of the mianserin aglycone would produce additional product ions, which can be compared to the fragmentation pattern of a mianserin standard to confirm the identity of the metabolite.

While a detailed fragmentation pathway for this compound is not explicitly published, based on the known fragmentation of other N-glucuronides and the structure of mianserin, a proposed pathway can be inferred. The initial loss of the glucuronic acid moiety would be the primary fragmentation step. Subsequent fragmentation of the mianserin core would likely involve cleavages within the piperazine (B1678402) and azepine rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly useful in metabolite identification to distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would allow for the precise measurement of its mass, confirming its elemental composition and differentiating it from other potential metabolites or endogenous compounds with similar masses. nih.govufz.de The use of HRMS in combination with MS/MS provides a powerful tool for the unambiguous identification of this compound in complex biological matrices. ufz.de

Isotope Dilution Mass Spectrometry for Absolute Quantification (if applicable in research)

Isotope dilution mass spectrometry is a highly accurate method for the absolute quantification of analytes. nih.govnist.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest. amazonaws.com The ratio of the response of the native analyte to the isotope-labeled standard is then used to calculate the concentration of the native analyte.

While specific studies employing isotope dilution mass spectrometry for the absolute quantification of this compound are not readily found, the principle is directly applicable. nih.gov A stable isotope-labeled this compound would be required as the internal standard. This method would provide the most accurate and precise quantification of this compound, correcting for any variations in sample preparation, chromatography, and ionization efficiency. nih.govamazonaws.com Studies have utilized stable isotope-labeled mianserin (mianserin-d3) as an internal standard for the quantification of the parent drug, and a similar approach could be developed for its glucuronide metabolite. nih.gov

Biological and Pharmacological Activity Research of Mianserin Glucuronide Non Clinical Focus

In Vitro Receptor Binding and Functional Assays of Mianserin (B1677119) Glucuronide

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the pharmacodynamic profile of mianserin glucuronide. To date, there are no publicly available studies that have specifically isolated and characterized the in vitro receptor binding affinity or functional activity of this particular metabolite.

There is currently no available data from in vitro studies assessing the binding affinity of this compound for key neurotransmitter receptors, including but not limited to:

Histamine Receptors (e.g., H1)

Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Adrenergic Receptors (e.g., alpha-1, alpha-2)

Consequently, no data tables detailing research findings on the receptor binding profile of this compound can be provided at this time. The pharmacological activity of the parent compound, mianserin, is well-documented to involve interactions with these receptor systems; however, it remains unknown whether its glucuronidated metabolite retains, has altered, or lacks these properties. Further research is required to elucidate the potential biological and pharmacological significance of this compound.

Q & A

Basic Research Questions

Q. How is Mianserin Glucuronide identified and quantified in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting intact glucuronide metabolites in complex biological samples like plasma, urine, or brain microdialysates. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) to isolate glucuronides from interfering compounds .
  • Validation Parameters : Establish limits of detection (LOD < 1 nM) and quantitation (LOQ < 2 nM) to ensure sensitivity and specificity .
  • Enzymatic Hydrolysis : Use β-glucuronidase to confirm metabolite identity by comparing pre- and post-hydrolysis chromatograms .

Q. Which enzymes catalyze the glucuronidation of Mianserin?

  • Methodological Answer : UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1 and UGT1A7, are likely involved, based on analogous glucuronidation pathways (e.g., SN-38 glucuronide formation by UGT1A1). Experimental validation requires:

  • In Vitro Models : Human liver microsomes (HLMs) or recombinant UGT enzymes to assess isoform-specific activity .
  • Kinetic Analysis : Calculate Km and Vmax values using substrate depletion assays with LC-MS/MS quantification .

Q. What are the primary challenges in studying glucuronide pharmacokinetics?

  • Methodological Answer :

  • Urinary Creatinine Correction : Failure to normalize urinary metabolite concentrations to creatinine levels introduces variability, as seen in diazepam glucuronide studies .
  • Interindividual Variability : Genetic polymorphisms in UGT enzymes (e.g., UGT1A1*28) require genotyping cohorts to explain metabolic differences .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro and in vivo glucuronidation data?

  • Methodological Answer :

  • Comparative Studies : Use parallel in vitro (HLMs) and in vivo (rodent models) systems to assess metabolite formation rates. For example, AR-67 lactone glucuronide formation was validated using both liver microsomes and in vivo plasma samples .
  • Tissue-Specific Analysis : Microdialysis in target tissues (e.g., brain) detects localized glucuronidation, as demonstrated for dopamine glucuronide .

Q. What experimental designs address phase I/II metabolic interplay for Mianserin?

  • Methodological Answer :

  • Sequential Metabolism Studies : Co-incubate Mianserin with cytochrome P450 (CYP) and UGT inhibitors in HLMs to isolate phase I (oxidation) and phase II (glucuronidation) contributions .
  • Bayesian Analysis : Model hepatic glucose production using ²H-labeled glucuronide enrichment to quantify gluconeogenesis vs. glycogenolysis contributions, as applied in ²H₂O tracer studies .

Q. How should researchers validate glucuronide stability under physiological conditions?

  • Methodological Answer :

  • pH and Temperature Stability Tests : Incubate glucuronides in simulated gastric (pH 2) and intestinal (pH 7.4) fluids at 37°C for 24 hours, followed by LC-MS/MS quantification of degradation products .
  • Acyl Migration Assays : For acyl glucuronides (e.g., AR-67), monitor positional isomerization via NMR or high-resolution MS to assess chemical stability .

Data Contradiction Analysis

Q. How to resolve discrepancies in glucuronide excretion rates across studies?

  • Methodological Answer :

  • Covariate Adjustment : Include urinary flow rate, creatinine levels, and UGT genotype data in pharmacokinetic models to control for confounding variables .
  • Population Pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to account for interindividual variability, as applied in SN-38 glucuronide studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.